Cas no 7147-89-9 (4-Chloro-3-methyl-6-nitrophenol)
4-Chloro-3-methyl-6-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-5-methyl-2-nitrophenol
- 4-Chloro-6-nitro-m-cresol
- 4-Chloro-3-methyl-6-nitrophenol
- Phenol, 4-chloro-5-methyl-2-nitro-
- m-Cresol, 4-chloro-6-nitro-
- JBMGJOKJUYGIJH-UHFFFAOYSA-N
- NSC28451
- 4-Chloro-6-nitro-meta-cresol
- 4-chloro 3-methyl 6-nitrophenol
- 4-Chloro-5-methyl-2-nitro-phenol
- 4-Chloro-5-methyl-2-nitrophenol #
- Phenol,4-chloro-5-methyl-2-nitro-
- 7147-89-9
- NSC-28451
- NS00037213
- NSC 28451
- MFCD00007114
- AS-60582
- PQ2QEV95F9
- AKOS040744801
- 4-Chloro-3-methyl-6-nitrophenol, 97%
- J-515121
- UNII-PQ2QEV95F9
- InChI=1/C7H6ClNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H
- GEO-00755
- SCHEMBL305329
- FT-0618139
- CS-0079878
- AKOS005254630
- AKOS015916640
- C1684
- DTXSID7064572
- EN300-190308
- EINECS 230-461-5
- SY077004
- DTXCID6047026
- DB-055528
-
- MDL: MFCD00007114
- Inchi: 1S/C7H6ClNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3
- InChI Key: JBMGJOKJUYGIJH-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1C)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 187.00400
- Monoisotopic Mass: 187.0036207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 66
- Surface Charge: 0
- Tautomer Count: 9
Experimental Properties
- Color/Form: Yellowish green powder
- Density: 1.4219 (rough estimate)
- Melting Point: 133.0 to 136.0 deg-C
- Refractive Index: 1.6000 (estimate)
- PSA: 66.05000
- LogP: 2.78540
- Solubility: Not available
4-Chloro-3-methyl-6-nitrophenol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
4-Chloro-3-methyl-6-nitrophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Chloro-3-methyl-6-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013478-5g |
4-Chloro-3-methyl-6-nitrophenol |
7147-89-9 | 95% | 5g |
£85.00 | 2022-03-01 | |
| Fluorochem | 013478-25g |
4-Chloro-3-methyl-6-nitrophenol |
7147-89-9 | 95% | 25g |
£254.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153526-25G |
4-Chloro-3-methyl-6-nitrophenol |
7147-89-9 | >98.0%(GC) | 25g |
¥2799.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153526-5G |
4-Chloro-3-methyl-6-nitrophenol |
7147-89-9 | >98.0%(GC) | 5g |
¥502.90 | 2023-09-03 | |
| Chemenu | CM276962-100g |
4-Chloro-5-methyl-2-nitrophenol |
7147-89-9 | 95% | 100g |
$565 | 2021-06-16 | |
| Alichem | A010011199-250mg |
4-Chloro-5-methyl-2-nitrophenol |
7147-89-9 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A010011199-500mg |
4-Chloro-5-methyl-2-nitrophenol |
7147-89-9 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A010011199-1g |
4-Chloro-5-methyl-2-nitrophenol |
7147-89-9 | 97% | 1g |
$1534.70 | 2023-09-01 | |
| Apollo Scientific | OR933125-1g |
4-Chloro-6-nitro-m-cresol |
7147-89-9 | 95% | 1g |
£90.00 | 2025-02-20 | |
| Apollo Scientific | OR933125-5g |
4-Chloro-6-nitro-m-cresol |
7147-89-9 | 95% | 5g |
£145.00 | 2025-02-20 |
4-Chloro-3-methyl-6-nitrophenol Suppliers
4-Chloro-3-methyl-6-nitrophenol Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-Chloro-3-methyl-6-nitrophenol
Introduction to 4-Chloro-3-methyl-6-nitrophenol (CAS No. 7147-89-9)
4-Chloro-3-methyl-6-nitrophenol, identified by the Chemical Abstracts Service Number (CAS No.) 7147-89-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and industrial applications. This compound, featuring a nitro and chloro substituent on a phenolic ring with a methyl group at the third position, exhibits unique chemical properties that make it valuable in synthetic chemistry and as an intermediate in various chemical processes.
The structure of 4-Chloro-3-methyl-6-nitrophenol consists of a benzene ring substituted with a hydroxyl group at the sixth position, a nitro group at the fourth position, and a chloro group at the first position. The presence of these functional groups imparts distinct reactivity, making it a versatile building block in organic synthesis. Specifically, the nitro group can be reduced to an amine, while the chloro group can participate in nucleophilic substitution reactions, enabling further functionalization.
In recent years, 4-Chloro-3-methyl-6-nitrophenol has been explored in academic research for its potential applications in drug development. The nitrophenol derivatives are known for their biological activity, and modifications to their structure can lead to compounds with enhanced pharmacological properties. For instance, studies have shown that nitroaromatic compounds can exhibit antimicrobial and anti-inflammatory effects, making them promising candidates for therapeutic agents.
One of the most notable applications of 4-Chloro-3-methyl-6-nitrophenol is in the synthesis of more complex molecules. Researchers have utilized this compound as an intermediate in the preparation of heterocyclic compounds, which are prevalent in many pharmaceuticals. The ability to introduce various functional groups onto the benzene ring allows for the creation of diverse molecular architectures, which can be tailored for specific biological targets.
The reactivity of 4-Chloro-3-methyl-6-nitrophenol also makes it useful in industrial processes. For example, it can be used in the production of dyes, agrochemicals, and specialty chemicals. The compound's ability to undergo selective reactions allows chemists to construct intricate molecular frameworks with precision. This versatility has led to its adoption in both academic laboratories and industrial settings where high yields and purity are essential.
Recent advancements in synthetic methodologies have further highlighted the importance of 4-Chloro-3-methyl-6-nitrophenol. Techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to modify this compound efficiently. These methods not only improve the yield of desired products but also reduce waste, aligning with green chemistry principles. The development of novel synthetic routes continues to expand the utility of this compound in various chemical transformations.
The pharmacological potential of derivatives of 4-Chloro-3-methyl-6-nitrophenol has been a focus of medicinal chemistry research. Modifications to the nitro and chloro substituents can alter the electronic properties of the molecule, influencing its interactions with biological targets. For example, replacing the nitro group with an amino group can enhance solubility and bioavailability, making it more suitable for drug administration. Such structural modifications are critical in optimizing pharmacokinetic profiles and therapeutic efficacy.
In conclusion, 4-Chloro-3-methyl-6-nitrophenol (CAS No. 7147-89-9) is a multifaceted compound with broad applications in pharmaceutical synthesis and industrial chemistry. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for constructing complex molecules. Ongoing research continues to uncover new ways to utilize this compound, underscoring its importance in modern chemistry.
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